molecular formula C10H14N2O2S B2807745 Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1190775-48-4

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

Cat. No. B2807745
M. Wt: 226.29
InChI Key: UKHLURZCGAUBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring is one of the significant features of Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate. This ring is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate were not found in the available literature, pyrrolidine compounds are known to undergo various chemical reactions. For instance, they can be synthesized through reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Synthesis of Derivatives : A study detailed the synthesis of various derivatives of ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate through interactions with different arylidinemalononitrile derivatives, leading to the creation of compounds with potential chemical significance (H. M. Mohamed, 2021).
  • Transformation into Complex Compounds : Research has shown the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, highlighting a pathway to novel thiazole derivatives with potential biological activity (A. Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009).

Potential Medicinal Chemistry Applications

  • Antimicrobial and Antituberculosis Activity : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promise as GyrB inhibitors and antituberculosis agents (V. U. Jeankumar et al., 2013).

Synthesis and Characterization

  • Novel Compounds Synthesis : The synthesis and characterization of ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate were described, adding to the library of thiazole derivatives with potential research and development applications (A. Idhayadhulla, Radhakrishnan Surendra Kumar, A. Nasser, 2010).

properties

IUPAC Name

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHLURZCGAUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylate

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